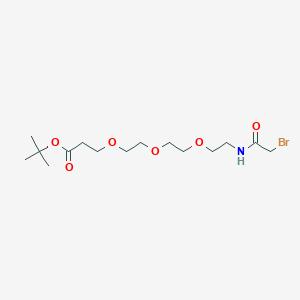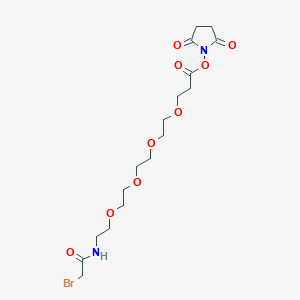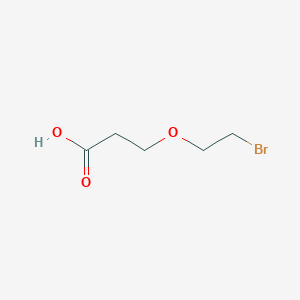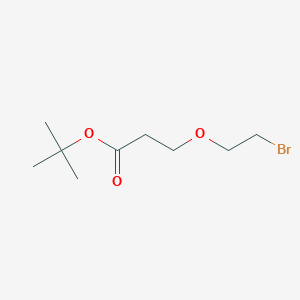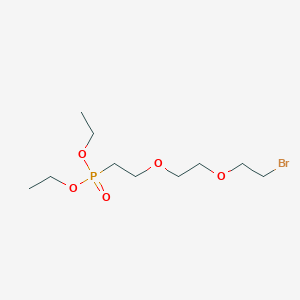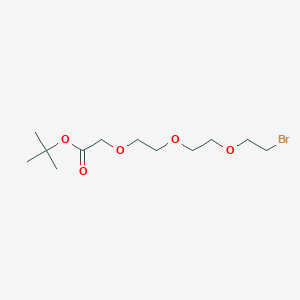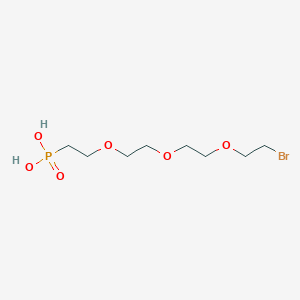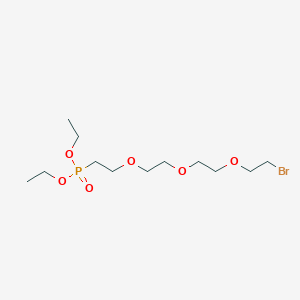
カルコン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Calcon, also known as 2-Hydroxy-1-(2-hydroxy-1-naphthylazo)naphthalene-4-sulfonic acid sodium salt, is a metal indicator . It is used in various applications, including as a reagent in laboratory chemicals .
Molecular Structure Analysis
Calcon has a molar mass of 416.39 g/mol and its Hill Formula is C₂₀H₁₃N₂NaO₅S . Its exact mass is 416.04 . The structure of Calcon includes two aromatic rings and an electrophilic α, β-unsaturated carbonyl system .Chemical Reactions Analysis
Calcon is used in complexometric titrations, a type of titration based on the formation of a slightly dissociated complex ion. In the case of Calcon, it is used in the titrimetric procedure for determining the concentration of calcium in the blood serum .Physical And Chemical Properties Analysis
Calcon is generally a crystalline solid and can possess different colors including yellow, orange, and brown . It has a pH value of 9.4 (10 g/l, H₂O, 25 °C) and a bulk density of 530 kg/m3 .科学的研究の応用
排水処理
カルコンは、アゾ染料であり、排水処理に関する研究で使用されています。 低周波超音波による水性媒体中のカルコンの分解は、超音波出力、超音波照射時間、照射溶液の初期pH、着色剤濃度、および超音波処理装置のソノトロード浸漬深度などの汚染物質除去に対する異なるパラメータの影響を調べることで行われました {svg_1}. その結果、90〜100Wの範囲の音響出力、酸性pH、低い染料濃度(5 mg / L)、および5cmのソノトロード浸漬深度で、アゾ化合物の最高の除去効率が達成されました {svg_2}.
グリーン水素の製造
ある研究では、カルコン染料を含む水性溶液の陽極室での電気化学酸化(EO)と同時に、陰極室でグリーン水素ガス(H2)を製造することが、光起電力(PV)エネルギー源によって駆動されるPEM型電気化学セルで研究されました {svg_3}. その結果、30 mA cm−2を印加して180分間の電気分解を行った後のカルコン染料のEOは、最大90%の分解と57%のTOC除去に達しました {svg_4}.
光起電力電気化学的分解
カルコン染料は、光起電力電気化学的に駆動される分解に関する研究で使用されています。 カルコン染料の分解と同時にグリーン水素を製造することが、光起電力エネルギー源によって駆動されるPEM型電気化学セルで研究されました {svg_5}. UV-vis分光法と全有機炭素(TOC)による分析の結果は、カルコン染料の電気化学酸化(EO)が最大90%の分解と57%のTOC除去に達したことを明確に示しています {svg_6}.
染料分解機構研究
カルコン染料は、染料分解のメカニズムを理解するための研究で使用されています。 高性能液体クロマトグラフィー質量分析(LC / MS)分析を使用して、カルコン染料分解の可能なメカニズムを提案し、議論しました {svg_7}.
環境影響研究
カルコン染料は、環境影響研究で使用されています。 低周波超音波による水性媒体中のカルコン染料の分解は、そのような染料の環境影響を理解するために実施されました {svg_8}.
産業廃棄物管理
カルコン染料は、産業廃棄物管理に関する研究で使用されています。 低周波超音波による水性媒体中のカルコン染料の分解は、そのような染料が産業廃棄物に与える影響を理解するために実施されました {svg_9}.
Safety and Hazards
作用機序
Target of Action
Calcon, also known as Mordant Black 17, is primarily used as a biochemical indicator . It is employed to identify nitrite ions present in aqueous solutions .
Mode of Action
Calcon’s mode of action involves its interaction with calcium ions . It is known to neutralize gastric acid rapidly and effectively. It may adversely activate ca dependent processes, leading to secretion of gastric and hydrochloric acid .
Biochemical Pathways
The biochemical pathways affected by Calcon are primarily related to calcium signal transduction . This process involves the interactions between calcium ions and numerous proteins to mediate communication between cells. Calmodulin, a calcium-modulated protein, plays a vital role in this process .
Result of Action
The result of Calcon’s action is the identification of nitrite ions in aqueous solutions . It also serves as an optical sensor for gauging acidic substances within water . In the field of wastewater treatment, Calcon aids in the elimination of nitrate and nitrite ions .
Action Environment
The action environment of Calcon is typically aqueous solutions where it functions as a dye to identify nitrite ions . Environmental factors such as pH and the presence of other ions could potentially influence Calcon’s action, efficacy, and stability.
生化学分析
Biochemical Properties
Calcon interacts with various biomolecules, particularly in the context of calcium estimation. It is used in conjunction with Ethylenediaminetetraacetic acid (EDTA) and a commercial photoelectric titrimeter . The nature of these interactions involves the binding of Calcon to calcium, facilitating its detection and quantification .
Cellular Effects
The effects of Calcon on cells are primarily related to its role in calcium detection. Calcium is a vital element involved in numerous cellular processes, including muscle contraction, nerve excitability, and enzyme reactions . By facilitating the measurement of calcium, Calcon indirectly influences these cellular functions.
Molecular Mechanism
At the molecular level, Calcon exerts its effects through its binding interactions with calcium. This binding allows for the detection and quantification of calcium, providing insights into calcium-dependent processes at the molecular level .
Metabolic Pathways
Calcon’s involvement in metabolic pathways is primarily related to calcium metabolism. By facilitating the detection of calcium, it indirectly interacts with enzymes and cofactors involved in calcium-dependent processes .
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway of Calcon involves the condensation of 2-hydroxy-1-naphthaldehyde with 4,5-diaminobenzenesulfonic acid in the presence of a base.", "Starting Materials": [ "2-hydroxy-1-naphthaldehyde", "4,5-diaminobenzenesulfonic acid", "Base (e.g. sodium hydroxide)" ], "Reaction": [ "Step 1: Dissolve 2-hydroxy-1-naphthaldehyde and 4,5-diaminobenzenesulfonic acid in a suitable solvent (e.g. ethanol).", "Step 2: Add a base (e.g. sodium hydroxide) to the reaction mixture to initiate the condensation reaction.", "Step 3: Heat the reaction mixture under reflux for several hours.", "Step 4: Cool the reaction mixture and collect the precipitate by filtration.", "Step 5: Wash the precipitate with a suitable solvent (e.g. water) to remove any impurities.", "Step 6: Dry the product under vacuum to obtain Calcon as a yellow solid." ] } | |
CAS番号 |
2538-85-4 |
分子式 |
C20H14N2NaO5S |
分子量 |
417.4 g/mol |
IUPAC名 |
sodium;3-hydroxy-4-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate |
InChI |
InChI=1S/C20H14N2O5S.Na/c23-16-10-9-12-5-1-2-6-13(12)19(16)21-22-20-15-8-4-3-7-14(15)18(11-17(20)24)28(25,26)27;/h1-11,23-24H,(H,25,26,27); |
InChIキー |
DUAOEJHKAFVBAC-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C=C(C4=CC=CC=C43)S(=O)(=O)[O-])O)O.[Na+] |
正規SMILES |
C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C=C(C4=CC=CC=C43)S(=O)(=O)O)O)O.[Na] |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
Calcon; NSC-47714; NSC 47714; NSC47714. |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



